molecular formula C53H61F2N9O11S2 B8143643 PROTAC BRD4 Degrader-8

PROTAC BRD4 Degrader-8

Cat. No.: B8143643
M. Wt: 1102.2 g/mol
InChI Key: GPZQCKOJSPAJES-KFRCLFBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PROTAC BRD4 Degrader-8 involves the connection of ligands for von Hippel-Lindau and BRD4. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

PROTAC BRD4 Degrader-8 undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions can modify the functional groups on the ligands or the linker.

    Substitution: This reaction can occur at various positions on the ligands or the linker, depending on the reagents used.

    Hydrolysis: This reaction can break down the compound under certain conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cancer Therapy

Mechanism of Action
PROTAC BRD4 Degrader-8 functions by recruiting the E3 ubiquitin ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism allows for a more effective reduction of BRD4 levels compared to traditional inhibitors that merely block its activity without degrading it. The compound has shown promising results in various cancer models:

  • Prostate Cancer : In PC3 prostate cancer cells, this compound demonstrated an IC50 value of 1.1 nM for BRD4 BD1 and 1.4 nM for BRD4 BD2, indicating high potency in degrading BRD4 .
  • Colon Cancer : A study indicated that another BRD4-degrading PROTAC (A1874) exhibited significant anti-proliferative effects in primary colon cancer cells, suggesting that similar compounds could be effective against different types of cancer .
  • Breast Cancer : Research on a selective BRD4 degrader showed promising therapeutic potential in basal-like breast cancer, indicating that PROTACs could be a viable treatment option for aggressive cancer types .

Study of Biomolecular Condensates

Regulation of Biomolecular Condensates
Recent studies have highlighted the utility of PROTACs like BRD4 Degrader-8 in investigating biomolecular condensates, which are crucial for various cellular functions. The ability to degrade BRD4 allows researchers to observe changes in condensate dynamics:

  • Live-cell Imaging : By applying PROTACs, researchers can monitor the formation and dissolution of BRD4 condensates in real-time, providing insights into their roles in transcriptional regulation and cellular responses .
  • Phase Separation Studies : The degradation of BRD4 has been linked to alterations in liquid-liquid phase separation processes within cells. This application is particularly valuable for understanding how proteins interact within condensates and their implications for disease states .

Therapeutic Mechanisms

Enhanced Efficacy Over Traditional Inhibitors
The unique mechanism of action of PROTACs offers several advantages over conventional inhibitors:

  • Rapid Degradation : PROTACs can induce rapid degradation of target proteins, allowing for quicker modulation of cellular pathways compared to inhibitors that only block protein function .
  • Reversibility and Dynamic Monitoring : The reversible nature of PROTAC-induced degradation enables researchers to study dynamic changes in protein levels and associated biological effects over time without the confounding effects seen with genetic manipulation techniques like CRISPR-Cas9 .

Data Table: Comparative Analysis of PROTACs

Compound NameTarget ProteinIC50 (nM)Cancer TypeMechanism
This compoundBRD41.1Prostate CancerProteasomal degradation
A1874BRD4Not specifiedColon CancerProteasomal degradation
ARV-825BRD4Not specifiedT-cell Acute Lymphoblastic LeukemiaProteasomal degradation
ZXH-3-26BRD4Not specifiedBasal-like Breast CancerProteasomal degradation

Mechanism of Action

PROTAC BRD4 Degrader-8 exerts its effects by recruiting the von Hippel-Lindau E3 ubiquitin ligase to the BRD4 protein. This leads to the ubiquitination and subsequent degradation of BRD4 by the proteasome . The molecular targets involved are the BRD4 protein and the von Hippel-Lindau E3 ubiquitin ligase.

Comparison with Similar Compounds

PROTAC BRD4 Degrader-8 is unique in its high potency and specificity for BRD4. Similar compounds include:

These compounds highlight the versatility and potential of PROTAC technology in targeted protein degradation.

Biological Activity

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary approach in targeted protein degradation, particularly in cancer therapy. Among these, BRD4 degraders are notable for their ability to selectively degrade the BRD4 protein, which plays a crucial role in the regulation of oncogenes and is implicated in various malignancies. This article focuses on the biological activity of PROTAC BRD4 Degrader-8 , detailing its mechanism of action, efficacy in different cancer models, and potential therapeutic applications.

PROTACs function by harnessing the ubiquitin-proteasome system to tag target proteins for degradation. BRD4 Degrader-8 specifically recruits E3 ligases to BRD4, leading to its ubiquitination and subsequent proteasomal degradation. This process disrupts the transcriptional regulation mediated by BRD4, thereby inhibiting cancer cell proliferation and survival.

Biological Activity and Efficacy

Recent studies have demonstrated that BRD4 Degrader-8 exhibits potent anti-cancer activity across various cell lines and animal models. The following table summarizes key findings regarding its biological activity:

Study Cell Line/Model Efficacy Mechanism Key Findings
MM.1S, MV-4-11EffectiveBRD4 degradationInduces time- and concentration-dependent depletion of BRD4; significant anti-proliferative effects observed.
CholangiocarcinomaSuperiorc-Myc suppressionLong-lasting loss of BRD4 protein; enhanced apoptosis compared to traditional inhibitors.
T-cell acute lymphoblastic leukemia (T-ALL)High efficacyBET protein depletionPromotes apoptosis via c-Myc inhibition; shows potential as a treatment strategy for T-ALL.

1. Efficacy in Hematological Malignancies

In a study focused on multiple myeloma (MM) and acute myeloid leukemia (AML), BRD4 Degrader-8 was tested against MM.1S and MV-4-11 cell lines. The results indicated a significant reduction in cell viability and induction of apoptosis, highlighting its potential as a therapeutic agent in hematological cancers .

2. Impact on Cholangiocarcinoma

Another investigation into cholangiocarcinoma revealed that BRD4 Degrader-8 effectively reduced tumor growth by inducing rapid degradation of BRD4 and suppression of c-Myc levels. This study demonstrated that the degrader outperformed conventional BRD4 inhibitors, leading to enhanced therapeutic outcomes .

Research Findings

BRD4 Degrader-8 has shown promising results in various preclinical models:

  • Time-Dependent Effects : The degradation of BRD4 was observed to be time-dependent, with maximal effects noted at certain concentrations (between 1 μM and 10 μM) after 8 hours of treatment .
  • Apoptotic Induction : The compound significantly increased levels of cleaved PARP, indicating activation of apoptotic pathways in treated cells .

Properties

IUPAC Name

8-(3,5-difluoropyridin-2-yl)-N-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H61F2N9O11S2/c1-30-46(76-29-60-30)32-9-7-31(8-10-32)21-59-50(68)42-19-36(65)25-64(42)52(70)47(53(2,3)4)61-43(66)27-75-16-15-74-14-13-73-12-11-56-49(67)37-20-41-38(17-33(37)28-77(6,71)72)39-26-62(5)51(69)45-44(39)34(22-57-45)24-63(41)48-40(55)18-35(54)23-58-48/h7-10,17-18,20,22-23,26,29,36,42,47,57,65H,11-16,19,21,24-25,27-28H2,1-6H3,(H,56,67)(H,59,68)(H,61,66)/t36-,42+,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZQCKOJSPAJES-KFRCLFBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H61F2N9O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1102.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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